molecular formula C11H23NO B13495381 n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine

Katalognummer: B13495381
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: CRJLFXIYPVGMMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutylmethylamine with 2-methoxyethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Cyclobutylmethylamine: is reacted with in the presence of a base such as sodium hydroxide or potassium carbonate.

  • The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutylmethylamine: A simpler analog without the 2-methoxyethyl group.

    Propan-2-amine: A simpler analog without the cyclobutyl and 2-methoxyethyl groups.

    2-Methoxyethylamine: A simpler analog without the cyclobutyl and propan-2-amine groups.

Uniqueness: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine is unique due to its combination of a cyclobutyl ring, a 2-methoxyethyl group, and a propan-2-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]propan-2-amine

InChI

InChI=1S/C11H23NO/c1-10(2)12-9-11(5-4-6-11)7-8-13-3/h10,12H,4-9H2,1-3H3

InChI-Schlüssel

CRJLFXIYPVGMMR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1(CCC1)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.